5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one
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Overview
Description
5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a benzylsulfanyl group, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and benzylsulfanyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(phenoxybenzyl)thio-5-thioxo-4,5-dihydro-1,2,4-triazin-3-one
- 4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 6-(ethylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Uniqueness
5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a benzylsulfanyl group within the triazinone core makes it a versatile compound for various applications .
Properties
CAS No. |
23469-28-5 |
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Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-amino-6-benzylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H10N4OS/c11-8-9(13-14-10(15)12-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,14,15) |
InChI Key |
QSBPOCJPVNFEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=O)N=C2N |
Origin of Product |
United States |
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